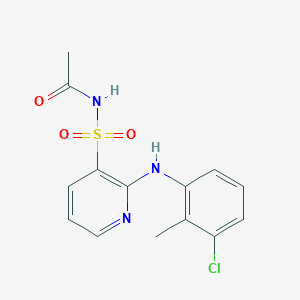
N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is commonly referred to as ACMS or ACP and is a sulfonamide derivative that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of ACMS is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and replication of bacteria and cancer cells. ACMS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ACMS has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. ACMS has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, ACMS has been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ACMS in lab experiments is its high purity and stability. ACMS is also relatively easy to synthesize, making it a cost-effective compound to use in experiments. However, ACMS has limitations in terms of its solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on ACMS. One area of interest is the development of new synthetic methods for ACMS that can improve its solubility and stability. Another area of interest is the study of ACMS in combination with other compounds for its potential use in cancer treatment. Additionally, ACMS could be studied for its potential use in other areas of medicine, such as wound healing and inflammation.
Métodos De Síntesis
The synthesis of N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide involves the reaction of 3-chloro-2-methylaniline with acetyl chloride in the presence of pyridine. The resulting product is then reacted with sulfonamide to obtain the final compound. This synthesis method has been optimized to produce high yields of pure ACMS.
Aplicaciones Científicas De Investigación
ACMS has been studied extensively for its potential applications in medicine. It has been shown to have antimicrobial properties and has been tested against various bacterial strains. ACMS has also been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells and has shown promising results in animal studies.
Propiedades
Número CAS |
55841-85-5 |
|---|---|
Nombre del producto |
N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide |
Fórmula molecular |
C14H14ClN3O3S |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C14H14ClN3O3S/c1-9-11(15)5-3-6-12(9)17-14-13(7-4-8-16-14)22(20,21)18-10(2)19/h3-8H,1-2H3,(H,16,17)(H,18,19) |
Clave InChI |
CSYDNAQXSHTNGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)NC(=O)C |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



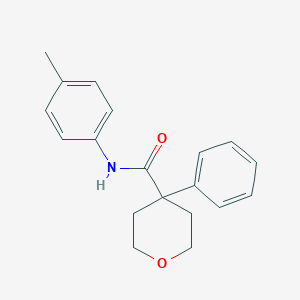
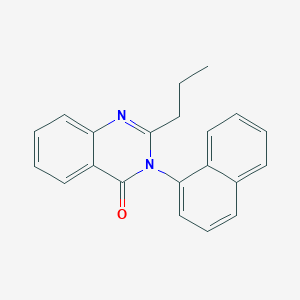
![6-hydroxy-N-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidine-4-carboxamide](/img/structure/B214977.png)
![4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B214978.png)
![{1-[(3,4-dimethoxyphenyl)acetyl]-1H-benzimidazol-2-yl}acetonitrile](/img/structure/B214979.png)
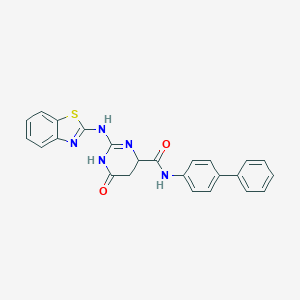
amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B214989.png)
![7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B214990.png)
![3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B214991.png)
![1-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B214992.png)
![3-[(2-Fluorobenzyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B214995.png)
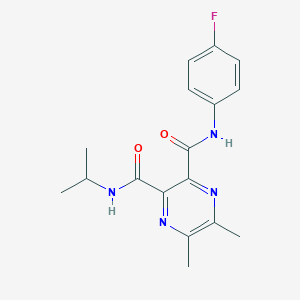
![2-(4-Bromo-2-{[(4Z)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B214998.png)
![(4-{(Z)-[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B214999.png)